1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-2-(2,6-difluorophenyl)-4-methyl-
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Overview
Description
1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-2-(2,6-difluorophenyl)-4-methyl- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-2-(2,6-difluorophenyl)-4-methyl- typically involves multi-step organic reactions. Common starting materials include 2,6-dichlorobenzyl chloride and 2,6-difluoroaniline. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-2-(2,6-difluorophenyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-2-(2,6-difluorophenyl)-4-methyl- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its therapeutic properties in treating diseases like cancer and infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-2-(2,6-difluorophenyl)-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its biological effects. Specific pathways involved could include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazole, 2-(2,6-difluorophenyl)-4-methyl-
- 1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-4-methyl-
Uniqueness
1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-2-(2,6-difluorophenyl)-4-methyl- is unique due to the presence of both dichlorophenyl and difluorophenyl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
CAS No. |
199594-62-2 |
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Molecular Formula |
C21H14Cl2F2N2 |
Molecular Weight |
403.2 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-2-(2,6-difluorophenyl)-4-methylbenzimidazole |
InChI |
InChI=1S/C21H14Cl2F2N2/c1-12-5-2-10-18-20(12)26-21(19-16(24)8-4-9-17(19)25)27(18)11-13-14(22)6-3-7-15(13)23/h2-10H,11H2,1H3 |
InChI Key |
OOSFJKGQOMRDCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=N2)C3=C(C=CC=C3F)F)CC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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